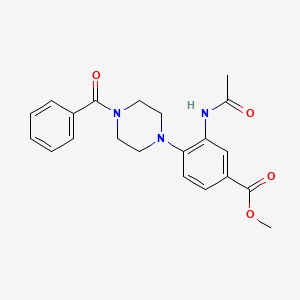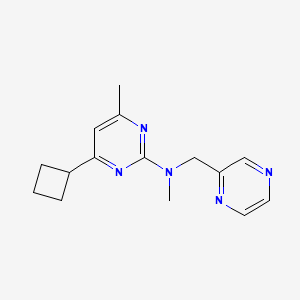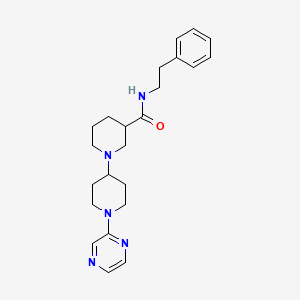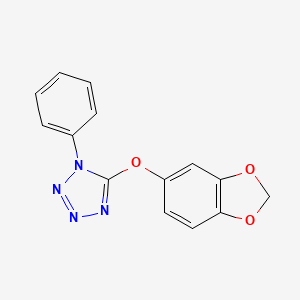
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate, also known as MABP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biological activities.
作用機序
The exact mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been shown to activate the opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, the limitations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has not been fully evaluated, which could limit its use in clinical applications.
将来の方向性
There are several potential future directions for research on methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate. One area of interest is the development of new formulations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate that improve its solubility and bioavailability. Another area of interest is the evaluation of the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate in animal models and in vitro assays. Finally, further research is needed to fully understand the mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate and its potential use in the treatment of neurological disorders and cancer.
合成法
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate can be synthesized using a multi-step process that involves the reaction of 4-benzoylpiperazine with 3-nitrobenzoyl chloride followed by reduction of the resulting compound with sodium dithionite. The final step involves acetylation of the amine group with acetic anhydride and methylation with dimethyl sulfate.
科学的研究の応用
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
methyl 3-acetamido-4-(4-benzoylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)22-18-14-17(21(27)28-2)8-9-19(18)23-10-12-24(13-11-23)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVRAVCPKDHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)

![4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
![N-{4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B5302208.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)



![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)